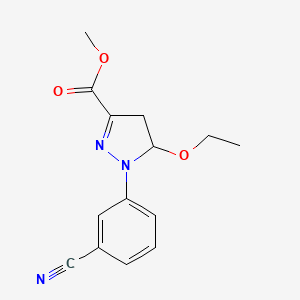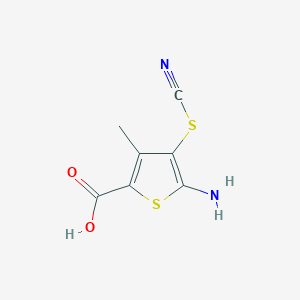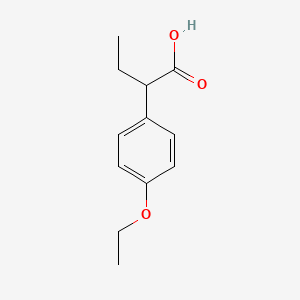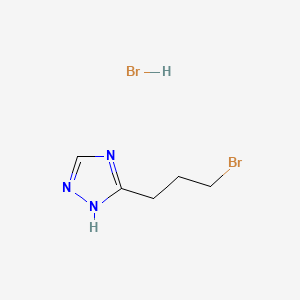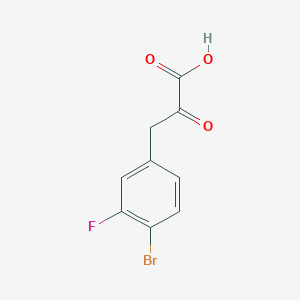
(R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a furan ring substituted with two methyl groups and an ethanamine side chain. This compound’s stereochemistry is denoted by the ®-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 2 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by an amine group.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the amine group is oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the compound to reduce the furan ring or the amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the amine group are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may yield a fully saturated amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: It may be explored for its potential pharmacological properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The enantiomer of the compound with (S)-configuration.
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(2,5-Dimethylfuran-3-yl)ethanol: A similar compound with an alcohol group instead of an amine group.
Uniqueness
The ®-configuration of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine may impart unique stereochemical properties that influence its reactivity and interaction with other molecules, distinguishing it from its enantiomer and other similar compounds.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |
InChI Key |
MTHKKBLSINVYHP-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


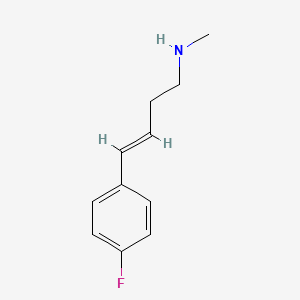
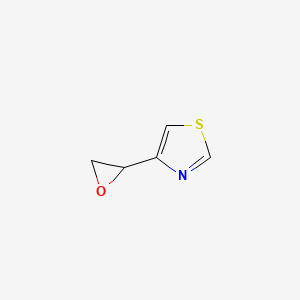
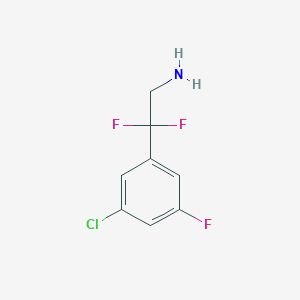
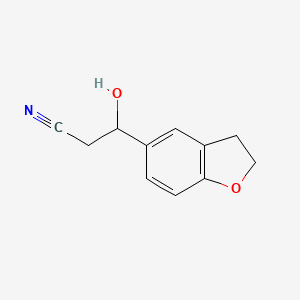

![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
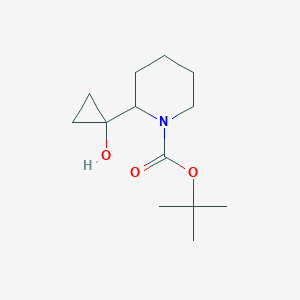
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
